N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound “N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a methoxybenzo[d]thiazol moiety, a methylpyrazol moiety, and a tetrahydronaphthalene carboxamide moiety .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using various spectroscopic techniques, including IR, NMR, GC-Mass, and UV-Vis . These techniques provide information about the functional groups present in the molecule and their arrangement .Scientific Research Applications
Anticancer Evaluation
The compound has been studied for its potential as an anticancer agent. For instance, Gouhar and Raafat (2015) synthesized related compounds and evaluated them for anticancer activities, highlighting the possible applications in cancer treatment research Gouhar & Raafat, 2015.
Antibacterial Activity
Research by Palkar et al. (2017) on related compounds has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates potential for use in antimicrobial research Palkar et al., 2017.
Thromboxane A2 Synthase Inhibition
A study by Cozzi et al. (1991) on N-imidazolyl derivatives of naphthalene rings, closely related to the compound , revealed its potential as an inhibitor of thromboxane A2 synthase. This could be significant for cardiovascular research Cozzi et al., 1991.
Radiolabeling for Imaging
Takashima-Hirano et al. (2012) explored Pd(0)-mediated rapid cross-coupling reactions involving related compounds for radiolabeling, indicating potential applications in imaging and diagnostic research Takashima-Hirano et al., 2012.
Antimicrobial and Antiproliferative Activities
Research by Mansour et al. (2020) on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which share structural similarities, indicated notable antimicrobial and antiproliferative activities. Such compounds could be significant in the development of new antimicrobial and cancer therapies Mansour et al., 2020.
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, given its potential role in inhibiting COX enzymes . This would result in a decrease in the production of prostaglandins, thereby reducing inflammation.
Result of Action
The potential inhibition of COX enzymes by this compound could lead to a reduction in the production of prostaglandins . This could result in a decrease in inflammation, given the role of prostaglandins in the inflammatory response.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For instance, the compound’s interaction with metal surfaces has been studied in the context of corrosion inhibition .
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-14-11-21(25-22(28)17-8-7-15-5-3-4-6-16(15)12-17)27(26-14)23-24-19-10-9-18(29-2)13-20(19)30-23/h7-13H,3-6H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUYYXGKIFBORN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=NC5=C(S4)C=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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